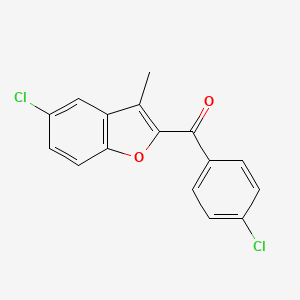

(5-Chloro-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Chloro-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone” is a chemical compound that belongs to the benzofuran family . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran core, which is a heterocyclic compound consisting of fused benzene and furan rings . This core is substituted with a chloro group at the 5-position and a methyl group at the 3-position. Additionally, a phenyl ring substituted with a chloro group is attached to the benzofuran core via a methanone linkage .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 232.11 .Scientific Research Applications

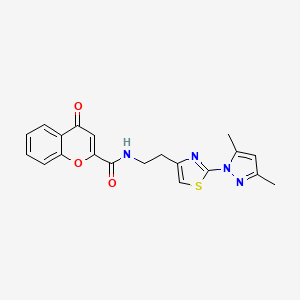

Beta-Amyloid Aggregation Inhibition

One of the significant applications of related benzofuran derivatives involves their role in inhibiting the aggregation of beta-amyloid peptides, a process implicated in the pathogenesis of Alzheimer's disease. For instance, the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a potent beta-amyloid aggregation inhibitor, illustrates the therapeutic potential of these compounds in neurodegenerative disorders (Choi et al., 2003).

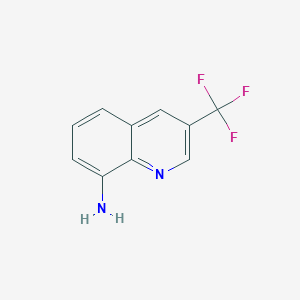

Antimicrobial Activity

Another crucial application is in the development of antimicrobial agents. Benzofuran derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing their potential as candidates for new antimicrobial drugs. This is exemplified by a study on the synthesis, characterization, and evaluation of new benzofuran derivatives for their antimicrobial activity (Kenchappa et al., 2016).

Antiproliferative Effects and Multidrug Resistance Reversal

Research has also explored the antiproliferative effects of benzofuran derivatives on cancer cell lines and their potential to reverse multidrug resistance in cancer therapy. A study on benzofuran-2-yl(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl) methanone derivatives revealed their effects on human cancer cell lines, highlighting their significance in cancer research (Parekh et al., 2011).

Molecular Docking Studies

Furthermore, molecular docking studies have been utilized to understand the interaction mechanisms of benzofuran derivatives with biological targets, aiding in the design of more effective compounds. For example, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents demonstrate the use of computational tools in enhancing the therapeutic potential of these compounds (Katariya et al., 2021).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Benzofuran derivatives, such as this compound, have shown promising biological activities, making them potential candidates for drug discovery . Future research could focus on further exploring the biological activities of this compound and its derivatives, and optimizing their properties for therapeutic applications .

Mechanism of Action

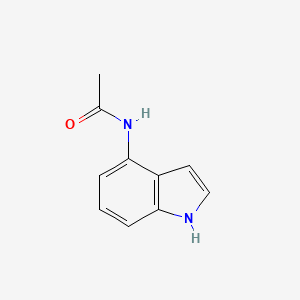

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzofuran nucleus in the compound, bind with high affinity to multiple receptors .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzofuran nucleus in the compound, affect a wide range of biological pathways .

Pharmacokinetics

The compound has a predicted boiling point of 4195±450 °C and a predicted density of 1358±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzofuran nucleus in the compound, have diverse biological activities .

properties

IUPAC Name |

(5-chloro-3-methyl-1-benzofuran-2-yl)-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O2/c1-9-13-8-12(18)6-7-14(13)20-16(9)15(19)10-2-4-11(17)5-3-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRUNYPGHLTHSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole](/img/structure/B2712547.png)

![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712549.png)

![1-[(3-Chloropyrazin-2-yl)methyl]-3-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl)urea](/img/structure/B2712552.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2712563.png)

![3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}propanamide](/img/structure/B2712564.png)

![N-[3-[(2-Chloroacetyl)amino]phenyl]furan-3-carboxamide](/img/structure/B2712566.png)

![[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2712568.png)